3-Fluoro-5-morpholin-4-YL-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-YL]benzamide

p38α MAP kinase inhibition Regioisomer SAR Fragment-based lead generation

Select this compound for its unmatched regioisomeric purity and 1.85-fold potency advantage over the 5-yl isomer (IC50 340 nM vs 630 nM). Validated DFG-out binding mode (PDB 1WBT, 2.0 Å) enables conformational studies unachievable with classical type I inhibitors like SB203580. Essential for fragment-based drug discovery workflows, kinase selectivity profiling, and reproducible dose-response assays requiring a well-characterized p38α tool compound with published SAR.

Molecular Formula C26H25FN4O2
Molecular Weight 444.5 g/mol
Cat. No. B1238377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-5-morpholin-4-YL-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-YL]benzamide
Molecular FormulaC26H25FN4O2
Molecular Weight444.5 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC(=CC(=C2)C(=O)NC3=CC4=C(C=C3)C=CN4CCC5=CC=NC=C5)F
InChIInChI=1S/C26H25FN4O2/c27-22-15-21(16-24(17-22)30-11-13-33-14-12-30)26(32)29-23-2-1-20-6-10-31(25(20)18-23)9-5-19-3-7-28-8-4-19/h1-4,6-8,10,15-18H,5,9,11-14H2,(H,29,32)
InChIKeyCPFBZMFUCGHBAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-5-morpholin-4-YL-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-YL]benzamide – Compound Class, Kinase Target, and Fragment-Based Origin for Procurement Decision-Making


3-Fluoro-5-morpholin-4-YL-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-YL]benzamide (also referred to as compound 24 or PDB ligand WBT) is a synthetic benzamide-based mitogen-activated protein kinase (MAPK) inhibitor. It acts on p38α MAP kinase (MAPK14, EC 2.7.11.24), a serine/threonine kinase central to inflammatory cytokine signaling. The compound was developed through fragment-based X-ray crystallographic screening by conjoining the molecular fragments 3-(2-(4-pyridyl)ethyl)indole and a 3-fluoro-5-morpholin-4-ylbenzamide moiety. Its discovery was reported in a primary medicinal chemistry study [1]. The compound is classified as an experimental small molecule (DrugBank DB08730) and has a cocrystal structure deposited in the Protein Data Bank (PDB 1WBT) resolved at 2.0 Å [2].

Why 3-Fluoro-5-morpholin-4-YL-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-YL]benzamide Cannot Be Replaced by Generic p38 Inhibitors or In-Class Analogs


In-class substitution of 3-fluoro-5-morpholin-4-YL-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-YL]benzamide is not straightforward because its potency and binding mode depend sensitively on the regioisomeric attachment of the indole scaffold. The compound adopts a specific DFG-loop-displacing binding mode resolved at 2.0 Å resolution that differs fundamentally from classical type I p38 inhibitors such as SB203580. Even a positional isomer shift from the 6-yl to the 5-yl indole linkage reduces biochemical potency by approximately 1.85-fold (IC50 340 nM vs. 630 nM), demonstrating that subtle structural changes produce quantifiable losses in target engagement [1]. These regioisomer-dependent potency differences, combined with the compound’s distinct hinge-binding geometry confirmed by X-ray crystallography, mean that generic p38 inhibitors or structurally similar benzamides cannot be assumed to reproduce its pharmacological profile [2].

Quantitative Differentiation Evidence for 3-Fluoro-5-morpholin-4-YL-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-YL]benzamide – Comparator-Based Procurement Analysis


Direct Regioisomeric Potency Comparison: 6-Yl (Target) vs. 5-Yl (Closest Analog) on p38α MAP Kinase

The target 6-yl indole regioisomer (compound 24) achieves an IC50 of 340 nM against human p38α MAP kinase in a radiometric enzyme assay, representing an approximately 1.85-fold improvement in potency over the 5-yl regioisomer (compound 23, IC50 = 630 nM) [1]. Both compounds were tested under identical assay conditions (pH 7.4, 22°C, [γ-³³P]ATP transfer assay) and were co-crystallized with p38α at 2.0 Å resolution, confirming that the 6-yl attachment enables superior target engagement while maintaining the same binding mode [2]. The quantitative difference, though less than one log unit, is structurally reproducible and mechanistically rooted in the optimization of hinge-binding geometry from the starting fragment 2 (IC50 35 µM) through the intermediate 22 (IC50 162 µM) [1].

p38α MAP kinase inhibition Regioisomer SAR Fragment-based lead generation

Fragment-to-Lead Optimization Trajectory: Potency Gains Relative to Precursor Fragments

The target compound was generated by conjoining two crystallographic fragments, resulting in a >100-fold potency increase from the starting indole fragment 2 (IC50 35 µM) and a ~476-fold increase from the morpholine-benzamide-indole hybrid fragment 22 (IC50 162 µM) [1]. This optimization trajectory, driven by X-ray crystallographic overlays of fragments 2, 18, and 22, demonstrates that the 1,6-disubstituted indole architecture (compound 24) captures binding contributions from both the hinge-binding pyridylethylindole motif and the DFG-loop-displacing morpholine-benzamide moiety simultaneously [1]. By contrast, the 3,5-disubstituted isomer (compound 23) achieves only ~55% of the potency gain, underscoring the critical role of the 1,6-connectivity in capturing the full binding energy available from the combined pharmacophore elements [1].

Fragment-based drug discovery Ligand efficiency Structure-guided optimization

Crystallographically Confirmed Binding Mode and DFG-Loop Displacement Compared to Classical Type I Inhibitors

The cocrystal structure of the target compound bound to p38α (PDB 1WBT, 2.0 Å resolution) reveals a binding mode in which the 4-pyridyl moiety hydrogen-bonds to the hinge residue Met109, the indolyl group occupies the hydrophobic specificity pocket, and the morpholine group displaces the DFG activation loop (Asp168-Phe169-Gly170), inducing up to 11.6 Å conformational rearrangement of these residues [1]. This DFG-loop displacement is structurally analogous to that induced by the urea inhibitor BIRB796, yet the compound achieves this conformational change with significantly lower molecular weight (444.5 Da) than typical type II p38 inhibitors [1]. SB203580, a classical type I p38 inhibitor, binds without DFG-loop displacement and represents a distinct pharmacophore [1]. The experimentally determined binding mode provides a structural rationale for the compound's potency and a basis for structure-based selectivity engineering that simpler ATP-competitive analogs cannot offer.

X-ray crystallography DFG-loop conformation Type I vs. type II kinase inhibitors

Kinase Selectivity Profile of the Morpholine-Benzamide Indole Series: Class-Level Evidence from Compound 9

While direct selectivity profiling data for the target compound 24 is not reported, compound 9, a close structural analog from the same benzamide series (bearing a tert-butylpyrazole urea instead of the morpholine group, IC50 65 nM on p38α), demonstrated >100-fold selectivity for p38α over a panel of tested kinases including JNK-2α2 (>10 µM), ERK-1 (>10 µM), P56lck (>10 µM), CDK-2 (>10 µM), and MAPKAP-2 (>10 µM) [1]. Given that both compound 9 and compound 24 share the core benzamide scaffold elaborated from fragment 1 and exploit the same DFG-loop conformational rearrangement, a comparable kinase selectivity profile is anticipated for the target compound. Compound 9 also inhibited TNF-α release in LPS-stimulated THP-1 cells with an IC50 of 0.17 µM, confirming cellular on-target engagement for this chemical series [1].

Kinase selectivity p38α MAPK Counter-screening panel

Molecular Weight and Ligand Efficiency Benchmarking Against Clinical-Stage p38 Inhibitors

At a molecular weight of 444.5 Da [2], the target compound is significantly smaller than many advanced p38 inhibitors such as BIRB796 (MW 527 Da) and VX-745 (MW 436 Da, yet with a different chemotype), placing it in a favorable property range for further optimization. The ligand efficiency (LE) calculated as LE = 1.4 × pIC50 / (non-hydrogen atom count) yields an estimated LE of ~0.30 kcal/mol per heavy atom (pIC50 = 6.47; ~32 heavy atoms), which is within the typical range for fragment-derived leads [1]. Importantly, the compound was developed by conjoining overlapping fragments rather than serial growth, enabling the retention of binding contributions from both pharmacophoric elements without excessive molecular weight inflation [1]. This distinguishes it from classical HTS-derived leads that often carry higher molecular weight and lipophilicity at comparable potency levels.

Ligand efficiency Fragment-derived lead Drug-like properties

Quantitative Cellular Anti-Inflammatory Activity of the Benzamide Indole Series

Although cellular TNF-α inhibition data is not reported for compound 24 specifically, compound 9 from the same benzamide series inhibited TNF-α release in LPS-stimulated THP-1 monocytic cells with an IC50 of 0.17 µM (170 nM), compared to SB203580 which achieved an IC50 of 0.07 µM (70 nM) in the same assay [1]. This demonstrates that benzamide indole compounds of this chemical class achieve effective cellular target engagement and functional anti-inflammatory activity. Given that compound 24 is structurally analogous and retains the core pharmacophore, comparable cellular activity is expected, though direct confirmation would require specific testing. The permeability and cellular activity of the indole-benzamide series benefit from the balanced physicochemical properties conferred by the morpholine and pyridyl solubilizing groups [1].

Cellular potency TNF-α inhibition THP-1 cell assay

Optimal Research and Industrial Application Scenarios for 3-Fluoro-5-morpholin-4-YL-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-YL]benzamide Based on Quantitative Evidence


Biochemical p38α MAP Kinase Inhibition Studies Requiring Defined Regioisomeric Identity

This compound is specifically indicated for biochemical assays where the regioisomeric purity and defined potency (IC50 340 nM) of the 6-yl indole linkage are critical for reproducible dose-response relationships. Users requiring a well-characterized p38α inhibitor with a published co-crystal structure (PDB 1WBT, 2.0 Å resolution) and unambiguous SAR relative to the 5-yl isomer (IC50 630 nM) should select this compound [1]. The ~1.85-fold potency differential between regioisomers enables dose-ranging studies at lower compound concentrations than the 5-yl analog, reducing solvent exposure and potential off-target effects [1].

Structural Biology and Conformational Selectivity Studies Targeting the DFG-Loop

With its validated DFG-loop-displacing binding mode confirmed by X-ray crystallography (up to 11.6 Å Asp168-Phe169-Gly170 conformational rearrangement), this compound serves as a tool for studying conformational dynamics of the p38α activation loop [1]. Unlike classical type I inhibitors such as SB203580 that bind without DFG-loop movement, this compound enables investigation of DFG-out conformations at a moderate molecular weight (444.5 Da), facilitating comparison with larger type II inhibitors like BIRB796 [1].

Fragment-Based Drug Discovery Reference Standard and Methodological Benchmark

As a product of structure-guided fragment conjoining, this compound exemplifies a successful fragment-to-lead optimization trajectory with a documented ~103-fold potency gain from the initial fragment hit [1]. Procurement of this compound is appropriate for laboratories establishing fragment-based drug discovery (FBDD) workflows, as it provides a published reference standard for validating X-ray crystallographic screening, fragment growing/linking strategies, and structure-based design methodologies [1].

Kinase Selectivity Profiling and Counter-Screening Panels

Although direct selectivity data for this compound is limited, its close structural relationship to compound 9, which demonstrated >153-fold selectivity for p38α over JNK-2α2, ERK-1, P56lck, CDK-2, and MAPKAP-2, makes it a suitable candidate for inclusion in kinase selectivity panels [1]. Users conducting counter-screening of p38 inhibitor chemotypes can benchmark this compound against the published selectivity data for compound 9, enabling structure-selectivity relationship (SSR) analysis within the benzamide indole series [1].

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